molecular formula C17H14FN3O2S B2742475 N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 954646-83-4

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2742475
CAS No.: 954646-83-4
M. Wt: 343.38
InChI Key: IYLCLNKNGGYMQQ-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C17H14FN3O2S and its molecular weight is 343.38. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

Research into the structure-activity relationships of compounds similar to N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide has provided insights into improving metabolic stability. For instance, modifications to the heterocyclic analogs of related compounds have been investigated to reduce metabolic deacetylation, a common pathway that affects the compound's stability and efficacy. This research is crucial for the development of more stable and effective therapeutic agents (Stec et al., 2011).

Antibacterial and Antifungal Activities

Novel series of compounds with the 1,3,4-oxadiazole moiety have been synthesized and tested for their in vitro antibacterial activity against pathogens like Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, and Escherichia coli, as well as antifungal activity against Aspergillus fumigatus and Candida albicans. These studies demonstrate the potential of such compounds, including this compound, in the development of new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).

Anticancer Screening

The synthesis and molecular modeling of imidazothiadiazole analogs, structurally related to this compound, have been explored for their anticancer activity. These compounds have shown potent cytotoxic results against breast cancer cell lines, highlighting the potential of 1,3,4-oxadiazole derivatives in cancer therapy (Abu-Melha, 2021).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-((5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound structurally related to this compound, have been synthesized and evaluated for their anti-inflammatory activity. This research provides a foundation for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-13-6-8-14(9-7-13)24-11-15(22)19-17-21-20-16(23-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLCLNKNGGYMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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